

An In-depth Technical Guide to L-Idose Metabolism in Mammalian Cells

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Compound of Interest					
Compound Name:	L-Idose-13C-3				
Cat. No.:	B15141451	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-idose, a C-5 epimer of D-glucose, is not a primary nutrient for mammalian cells and its metabolic significance is principally linked to its roles as a substrate for aldose reductase and as a structural component of glycosaminoglycans (GAGs) in its oxidized form, L-iduronic acid. Unlike D-glucose, L-idose does not appear to have a dedicated catabolic pathway in mammals. This guide provides a comprehensive overview of the known metabolic fate of L-idose in mammalian systems, detailing the enzymatic processes involved, quantitative kinetic data, and relevant experimental protocols. The primary metabolic route for free L-idose involves its reduction to L-iditol by aldose reductase. L-iditol can then be oxidized by sorbitol dehydrogenase. In the context of GAG biosynthesis, L-iduronic acid residues are not incorporated directly from a pool of free L-idose but are formed by the epimerization of D-glucuronic acid residues already within the growing polysaccharide chain. This document serves as a technical resource for researchers investigating monosaccharide metabolism, the polyol pathway, and GAG biosynthesis.

The Polyol Pathway: The Primary Metabolic Route for L-Idose

The most well-documented metabolic fate of L-idose in mammalian cells is its entry into the polyol pathway, a two-step metabolic route that interconverts aldoses and ketoses.



Step 1: Reduction of L-Idose to L-Iditol by Aldose Reductase

L-idose is an efficient substrate for aldose reductase (EC 1.1.1.21), an NADPH-dependent enzyme.[1] This enzyme reduces the aldehyde group of L-idose to a primary alcohol, forming L-iditol. Notably, L-idose has been proposed as an attractive alternative to D-glucose for in vitro assays of aldose reductase activity due to a significantly higher proportion of its open-chain aldehyde form in solution.[1]

Step 2: Oxidation of L-Iditol by Sorbitol Dehydrogenase

L-iditol, the product of L-idose reduction, can be oxidized by sorbitol dehydrogenase (EC 1.1.1.14), also known as L-iditol 2-dehydrogenase.[2][3] This NAD+-dependent enzyme catalyzes the reversible oxidation of various polyols.[4][5] The oxidation of L-iditol by this enzyme would yield L-sorbose. Sorbitol dehydrogenase exhibits broad substrate specificity, acting on a variety of sugar alcohols.[3][4]

L-Iduronic Acid and Glycosaminoglycan Biosynthesis

L-iduronic acid is a critical component of GAGs such as dermatan sulfate and heparan sulfate. However, it is important to note that free L-idose is not the direct precursor for the incorporation of L-iduronic acid into these polysaccharides. Instead, L-iduronic acid residues are formed by the epimerization of D-glucuronic acid residues that have already been incorporated into the growing GAG chain. This reaction is catalyzed by D-glucuronyl C5-epimerase (EC 5.1.3.17).[6] [7][8][9] The reaction is reversible in vitro, but the subsequent sulfation of the L-iduronic acid residue renders the epimerization effectively irreversible in vivo.[9]

Quantitative Data on L-Idose Metabolism

The following tables summarize the available quantitative data for the key enzymes involved in L-idose metabolism.

Table 1: Kinetic Parameters of Aldose Reductase with L-Idose and D-Glucose



Substrate	Enzyme Source	Km (mM)	kcat (min-1)	Reference
L-Idose	Bovine Lens	0.8 ± 0.1	195 ± 6	[1]
L-Idose	Human Recombinant	1.2 ± 0.2	210 ± 10	[1]
D-Glucose	Bovine Lens	70 ± 5	200 ± 8	[1]
D-Glucose	Human Recombinant	100 ± 10	220 ± 12	[1]

Table 2: Substrate Specificity of Sorbitol Dehydrogenase (Sheep Liver)

Substrate	Relative Vmax (%)
D-Sorbitol (D-glucitol)	100
L-Iditol	65
D-Mannitol	55
D-Galactitol	40
Xylitol	90

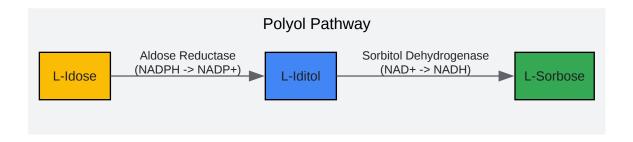
Data are generalized from qualitative and semi-quantitative studies on substrate specificity.[4] [5]

Table 3: Kinetic Behavior of D-Glucuronyl C5-Epimerase



Reaction Direction	Substrate	Kinetic Behavior	Notes	Reference
Forward	N- sulfoheparosan (contains GlcA)	Sigmoidal	Exhibits more conventional Michaelis-Menten kinetics in the presence of Ca2+ and Mg2+.[6]	[6]
Pseudo-Reverse	Chemically- desulfated N- sulfoheparosan (contains IdoA)	Non-saturating	[6]	

Signaling Pathways and Experimental Workflows L-Idose Metabolism Pathways

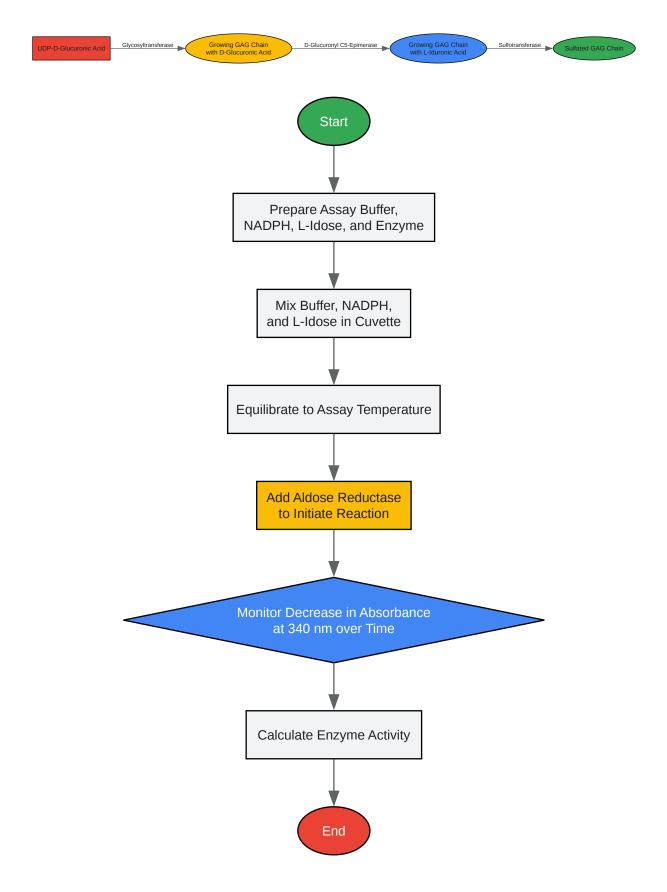


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Caption: Metabolic conversion of L-idose via the polyol pathway.

Glycosaminoglycan Biosynthesis and L-Iduronic Acid Formation





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